molecular formula C14H20N2O4S B12892366 Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride

Cat. No.: B12892366
M. Wt: 312.39 g/mol
InChI Key: DKEFZWJJPLWVIA-YUZLPWPTSA-N
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Description

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of sulfonic acid derivatives. This compound is characterized by the presence of a benzenesulfonic acid group attached to a pyrrolidine ring, which is further substituted with a dimethylamino group and a carboxylic anhydride moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride typically involves the reaction of benzenesulfonic acid with (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic acid under dehydrating conditions. Common dehydrating agents such as dicyclohexylcarbodiimide (DCC) are used to facilitate the formation of the anhydride bond . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the anhydride group to a carboxylic acid.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, carboxylic acids, and substituted pyrrolidine derivatives.

Scientific Research Applications

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The presence of the dimethylamino group allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride is unique due to its combined structural features of a sulfonic acid, a pyrrolidine ring, and a carboxylic anhydride. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

benzenesulfonyl (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C14H20N2O4S/c1-15(2)11-9-13(16(3)10-11)14(17)20-21(18,19)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3/t11?,13-/m0/s1

InChI Key

DKEFZWJJPLWVIA-YUZLPWPTSA-N

Isomeric SMILES

CN1CC(C[C@H]1C(=O)OS(=O)(=O)C2=CC=CC=C2)N(C)C

Canonical SMILES

CN1CC(CC1C(=O)OS(=O)(=O)C2=CC=CC=C2)N(C)C

Origin of Product

United States

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